REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([F:12])[C:5]2[O:10][CH2:9][CH2:8][O:7][C:6]=2[CH:11]=1.C([Li])CCC.B(OC)(OC)[O:19]C.OO>O1CCCC1.C(OCC)(=O)C>[F:12][C:4]1[C:5]2[O:10][CH2:9][CH2:8][O:7][C:6]=2[CH:11]=[C:2]([OH:19])[CH:3]=1
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C2=C(OCCO2)C1)F
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 48 h
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
the organic phase was washed with 1 M hydrochloric acid (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by column chromatography
|
Type
|
WASH
|
Details
|
eluted with a 0% to 70% gradient of ethyl acetate in hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC2=C1OCCO2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |